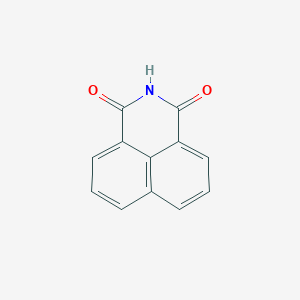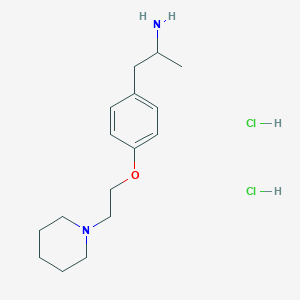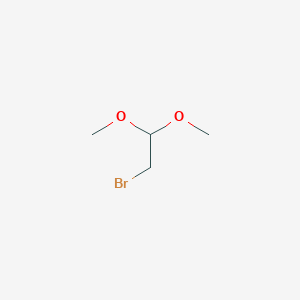
4,4'-Vinylenedipyridine
描述
4,4'-Vinylenedipyridine is a compound that features a vinylene linker connecting two pyridine rings. It is a potential intermolecular bis-intercalator of DNA, which means it can insert itself between two base pairs of DNA, potentially affecting its structure and function. This compound has been studied for its ability to react with nucleobases, particularly with deoxyguanosine, as shown in a mass spectrometric investigation where it was found to ligate with terpyridine platinum(II) on the 3'-terminal deoxyguanosine .
Synthesis Analysis
The synthesis of 4,4'-Vinylenedipyridine derivatives and related compounds involves various chemical reactions. For instance, the Knoevenagel reaction was used to obtain precursor isomers for further modification into compounds like trans-4-((E)-2-(pyridin-2-yl)vinyl)benzamide-TEMPO . Additionally, poly(4-vinyl pyridine) (p(4-VP)) particles have been synthesized through micro-emulsion polymerization techniques, which were later modified with different agents to introduce various functional groups .
Molecular Structure Analysis
The molecular structures of 4,4'-Vinylenedipyridine derivatives have been established using techniques such as X-ray crystallography. For example, the structures of cis- and trans-isomers of 4-(2-(9-anthryl)vinyl)pyridine were determined, and their isomerization kinetics were studied using 1H NMR spectroscopy . The X-ray structures of other styrylpyridine-derivatives used to obtain related compounds have also been reported, providing detailed insights into their molecular conformations .
Chemical Reactions Analysis
4,4'-Vinylenedipyridine and its derivatives undergo various chemical reactions. For instance, the compound can react with self-complementary oligonucleotides, as demonstrated by the reaction with d(CpGpTpApCpG), which resulted in ligation of one terpyridine PtII to the 3'-terminal deoxyguanosine . Additionally, poly(4-vinyl pyridine) can be post-modified to generate desired functional groups for applications such as antimicrobial and environmental uses .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-Vinylenedipyridine derivatives have been characterized using various analytical techniques. The adducts formed between poly(4-vinyl pyridine) and metal alkyls were characterized by solid-state 13C NMR, infrared spectroscopy, and differential scanning calorimetry (DSC), revealing their nonpyrophoric and thermally dissociable nature . The light-induced reactions within poly(4-vinyl pyridine)/pyridine gels were studied, showing the formation of 1,6-polyazaacetylene oligomers and a change in electrical conductivity from ionic to electronic, suggesting potential in energy-harvesting and sensor applications .
科学研究应用
DNA Interaction
4,4'-Vinylenedipyridine bis[2,2':6',2"-terpyridine platinum(II)], a potential DNA intermolecular bis-intercalator, shows a unique reaction with DNA. It reacts slowly at PtII, with the linker displaced by nucleobases. The crystallization of this compound in the presence of the self-complementary oligonucleotide d(CpGpTpApCpG) was analyzed using electrospray ionization mass spectrometry, revealing ligation of one terpyridine PtII on deoxyguanosine, suggesting N-7 substitution (Lowe, McCloskey, Ni, & Vilaivan, 1996).
Sensory Applications
In a blend of poly(4-vinyl pyridine) with poly(4-vinyl pyridine-co-butyl methacrylate), there's an expansion of wavelength sensitivity of a photoconductive gel to cover the entire visible spectrum. The addition of 4-hydroxypyridine to this blend results in high thermal sensitivity, suggesting potential use in organic photovoltaic cells and as a thermal sensor (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).
Organic Spintronics
4,4′-Vinylenedipyridine (44VDP) molecular junctions have been shown to undergo conductance switching modulated by protonation. This protonation alters the molecule-metal interface, affecting tunneling magnetoresistance and realizing a spin-filtering effect. This highlights its application in multifunctional devices in organic spintronics (Qiu, Miao, Zhang, Ren, Wang, & Hu, 2020).
Environmental Remediation
Ion-imprinted polymers using 4-vinyl pyridine have been prepared for selective removal of Cr(VI) anions from aqueous media. These polymers demonstrate high adsorption capacity and specificity, highlighting their potential in environmental remediation (Bayramoglu & Arica, 2011).
Supramolecular Polymeric Materials
The formation of polymeric supramolecular nanostructures allows the tailoring of hierarchical transitions and the switching of functional properties. For instance, poly(4-vinyl pyridine) can form complexes with different molecules, leading to diverse applications such as temperature-dependent transitions in electrical conductivity (Ruokolainen et al., 1998).
Adduct Formation for Advanced Technologies
Poly(4-vinyl pyridine) reacts with metal alkyls to form adducts characterized by various spectroscopic techniques. These adducts are nonpyrophoric and thermally dissociable, suggesting potential use in purification processes and as safer metal alkyl sources for Metal–Organic Chemical Vapor Deposition (Li, Foster, & Cole-Hamilton, 1994).
Catalysis and Hydrogen Production
Ionic liquid colloids based on poly(4-vinyl pyridine) microgels have been synthesized and used in hydrogen production from NaBH4 hydrolysis. These colloids demonstrate high reaction rates and provide insights into kinetic parameters and temperature effects in catalytic processes (Sahiner, Turhan, & Lyon, 2014).
安全和危害
未来方向
属性
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFJDEHFNMWYBD-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014763 | |
| Record name | trans-4,4'-Vinylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [Acros Organics MSDS] | |
| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,4'-Vinylenedipyridine | |
CAS RN |
13362-78-2, 1135-32-6 | |
| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Di(4-pyridyl)ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Vinylenedipyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-4,4'-Vinylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4,4'-vinylenedipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-di(4-pyridyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





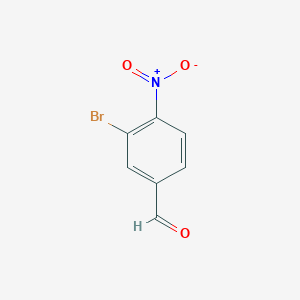

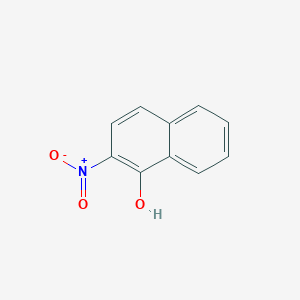
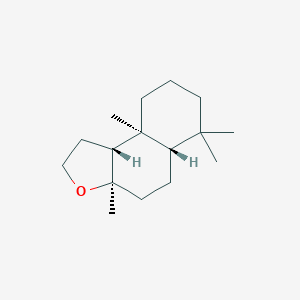
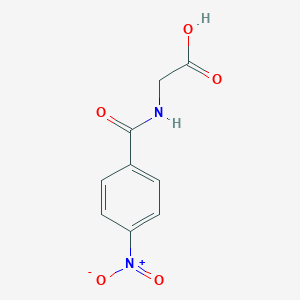
![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)
